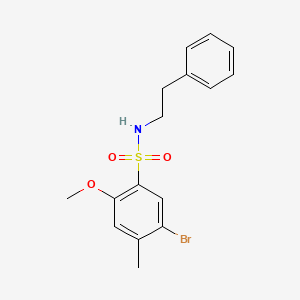
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, commonly known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
BPPB has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. BPPB has been used to study the role of TRPM8 in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. BPPB has also been studied for its potential use in developing new treatments for pain, cancer, and other diseases.
作用機序
BPPB acts as a potent and selective inhibitor of TRPM8 ion channels by binding to a specific site on the channel. TRPM8 channels are involved in the sensation of cold and pain, and their inhibition by BPPB leads to a decrease in cold and pain sensation. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to have several biochemical and physiological effects in scientific research. Inhibition of TRPM8 channels by BPPB leads to a decrease in cold and pain sensation, making it a potential treatment for pain. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, making it a potential treatment for cancer. BPPB has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
実験室実験の利点と制限
BPPB has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes. However, BPPB has some limitations, including its low solubility in aqueous solutions, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on BPPB. One direction is to study the role of TRPM8 channels in other physiological processes, such as metabolism and cardiovascular function. Another direction is to develop new treatments for pain, cancer, and other diseases based on the inhibition of TRPM8 channels by BPPB. Additionally, further research is needed to improve the solubility and bioavailability of BPPB, which may increase its usefulness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, BPPB is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. BPPB has shown promise as a potent and selective inhibitor of TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes and a potential treatment for pain, cancer, and other diseases.
合成法
The synthesis of BPPB can be achieved using different methods, including the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethanol in the presence of a base and a catalyst such as palladium on carbon. The yield of BPPB obtained from these methods ranges from 60-80%.
特性
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPOUNPAITZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)
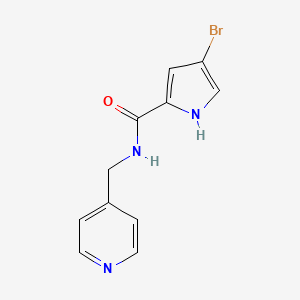
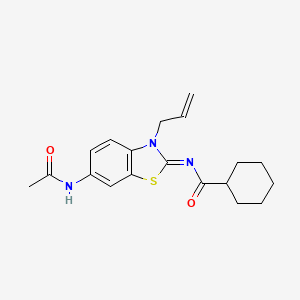
![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)


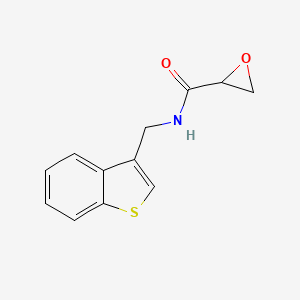

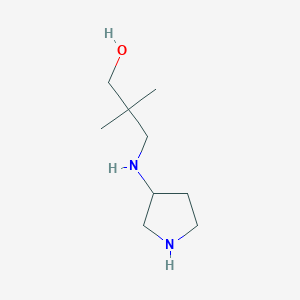
![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)
